

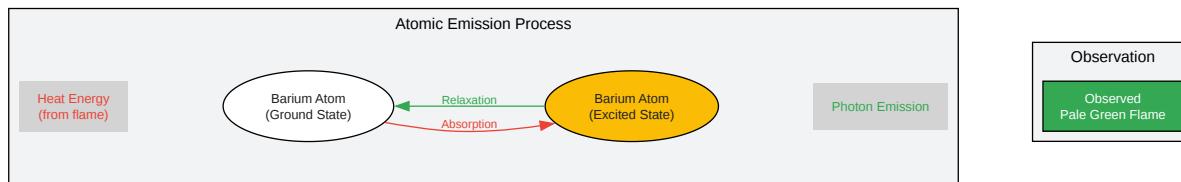
Barium chloride flame test color and procedure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Barium chloride
Cat. No.:	B081061

[Get Quote](#)


An In-depth Technical Guide to the **Barium Chloride** Flame Test

The flame test is a well-established qualitative analysis procedure used in chemistry to identify the presence of specific metal ions in a sample. The technique relies on the principle that when a sample containing metal ions is introduced to a flame, it may impart a characteristic color to the flame, which is unique to the specific metal. This guide provides a comprehensive overview of the flame test for **barium chloride**, detailing the underlying principles, experimental protocols, and the characteristic color observed.

Principle of the Flame Test

The coloration of the flame is a result of atomic emission spectroscopy. The process begins when the thermal energy from a Bunsen burner excites the valence electrons of the metal atoms to higher, unstable energy levels.^{[1][2]} As these excited electrons transition back to their more stable, ground state, they release the absorbed energy in the form of photons of light.^{[1][3]}

The energy of the emitted photon corresponds to a specific wavelength and frequency. If this wavelength falls within the visible spectrum, a characteristic color is observed.^[1] Each element has a unique set of allowed energy transitions, resulting in a distinct emission spectrum and, consequently, a unique flame color.^[4] For barium, the emission spectrum contains wavelengths that correspond to a green color.^[2]

[Click to download full resolution via product page](#)

Principle of atomic emission in the barium flame test.

Data Presentation: Barium Flame Test

When subjected to a flame test, **barium chloride** imparts a distinct color. The quantitative characteristic of this emission is its wavelength.

Metal Ion	Compound	Observed Flame Color	Wavelength (nm)
Barium (Ba ²⁺)	Barium Chloride (BaCl ₂)	Light Green / Pale	
		Green / Apple	500 - 570 ^[8]
		Green ^{[5][6][7]}	

Note: A specific wavelength of 551 nm for the green light emitted by barium has also been reported.^[9]

Experimental Protocols

Two primary methods are employed for conducting flame tests: the classic wire loop method and the wooden splint method. Both are detailed below.

Safety Precautions

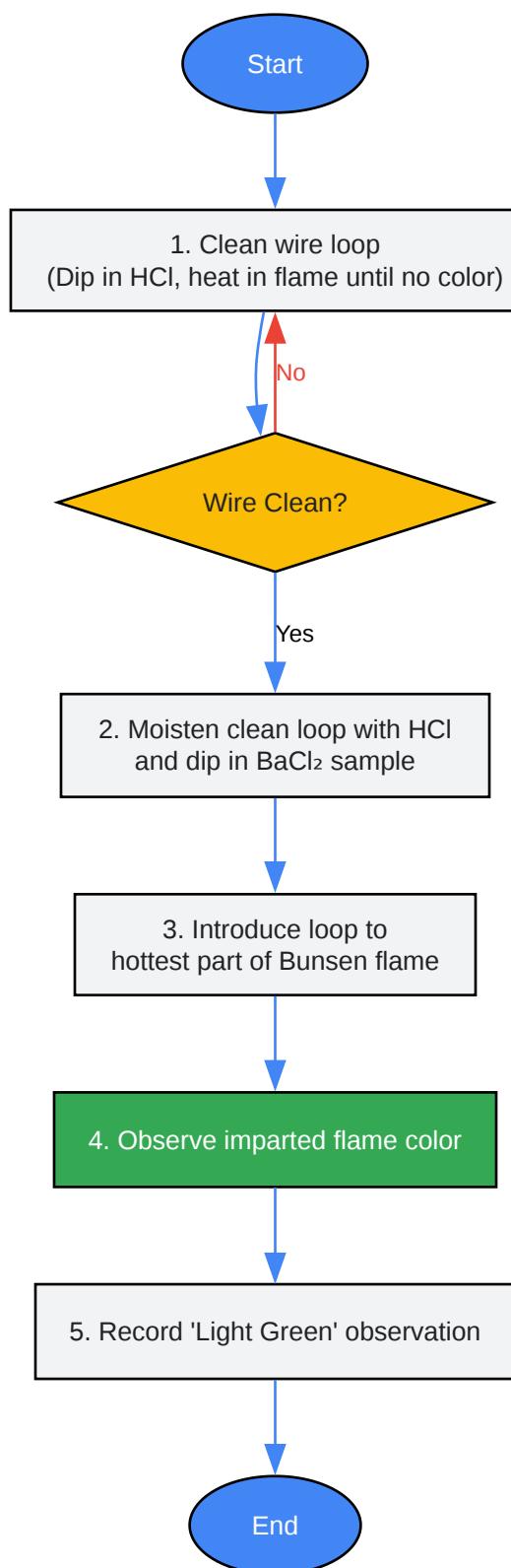
- Toxicity: **Barium chloride** is highly toxic if ingested. Avoid creating dust and handle solutions with care.^{[5][10]}

- Personal Protective Equipment (PPE): Chemical splash goggles and a lab apron are mandatory.[\[11\]](#)
- Open Flame: Always exercise caution when working with a Bunsen burner. Ensure the work area is clear of flammable materials.[\[10\]](#)
- Acid Handling: Concentrated hydrochloric acid is corrosive. Handle it in a fume hood and wear appropriate gloves.

Method A: Classic Wire Loop Protocol

This method is preferred for its precision and the reusability of the equipment. A platinum or nichrome (nickel-chromium alloy) wire is used.[\[4\]](#)

3.2.1 Materials and Reagents


- Platinum or nichrome wire loop
- Bunsen burner
- **Barium chloride** (solid or as a 1.0M solution)
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Watch glass

3.2.2 Solution Preparation (if required) To prepare a 1.0M solution of **Barium Chloride**:

- Label a 100 mL beaker.
- Add 12.2 grams of **Barium Chloride** dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$) to the beaker.[\[5\]](#)
- Add deionized water to reach a final volume of 50 mL.[\[5\]](#)
- Stir with a clean glass rod until the solid is fully dissolved.

3.2.3 Procedure

- Wire Cleaning: Dip the wire loop into concentrated HCl and then hold it in the hottest part of the Bunsen burner flame (the tip of the inner blue cone).[4][7] Repeat this process until the wire no longer imparts any color to the flame.[4]
- Sample Application: Moisten the clean loop again with concentrated HCl.[7] Dip the moistened loop into a small sample of solid **barium chloride** on a watch glass, ensuring some of the powder adheres to the loop.[7] Alternatively, dip the clean loop into the **barium chloride** solution.[11]
- Heating: Introduce the end of the loop with the sample into the edge of the Bunsen burner flame.[7]
- Observation: Observe the color of the flame produced. For **barium chloride**, a characteristic light green or "apple green" color will be visible.[5][7]
- Recording: Record the observed color.

[Click to download full resolution via product page](#)

Experimental workflow for the wire loop flame test.

Method B: Wooden Splint Protocol

This is a lower-cost alternative to the wire loop method.[\[11\]](#)

3.3.1 Materials and Reagents

- Wooden splints or cotton swabs[\[5\]](#)
- Bunsen burner
- **Barium chloride** solution (1.0M)
- Beakers
- Deionized water

3.3.2 Procedure

- Preparation: Soak several wooden splints in deionized water, ideally overnight.[\[5\]](#)[\[11\]](#) This prevents the splint itself from burning immediately and coloring the flame.
- Sample Application: Pour a small amount of the **barium chloride** solution into a labeled beaker. Dip the end of a soaked wooden splint into the solution.[\[5\]](#)
- Heating: Light the Bunsen burner. Slowly pass the splint that has been dipped in the solution through the flame.[\[5\]](#) Do not hold the splint in the flame for too long, to avoid it catching fire.[\[1\]](#)
- Observation: Observe and record the light green color imparted to the flame.[\[5\]](#)
- Disposal: Use a fresh splint for each different salt solution to be tested to prevent cross-contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flame Test: Procedure and Applications [allen.in]
- 2. Why does Barium Chloride burn green? _Chemicalbook [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Classroom Resources | Flame Test (Rainbow Demo) | AACT [teachchemistry.org]
- 6. nerdiz.com [nerdiz.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. gauthmath.com [gauthmath.com]
- 10. acs.org [acs.org]
- 11. soinc.org [soinc.org]
- To cite this document: BenchChem. [Barium chloride flame test color and procedure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081061#barium-chloride-flame-test-color-and-procedure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com